molecular formula C9H11NO B14535658 Pyridine, 2-(1-ethoxyethenyl)- CAS No. 62369-30-6

Pyridine, 2-(1-ethoxyethenyl)-

Cat. No.: B14535658
CAS No.: 62369-30-6
M. Wt: 149.19 g/mol
InChI Key: KQMWACSLPZXSAB-UHFFFAOYSA-N
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Description

Pyridine, 2-(1-ethoxyethenyl)- is a pyridine derivative featuring an ethoxy-substituted ethenyl group at the 2-position of the pyridine ring. The ethoxyethenyl group introduces both steric and electronic effects, influencing solubility, stability, and intermolecular interactions.

Properties

CAS No.

62369-30-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(1-ethoxyethenyl)pyridine

InChI

InChI=1S/C9H11NO/c1-3-11-8(2)9-6-4-5-7-10-9/h4-7H,2-3H2,1H3

InChI Key

KQMWACSLPZXSAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(1-ethoxyethenyl)- can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation . Another method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride . These methods typically require specific reaction conditions, such as the use of solvents like THF and temperatures around 120°C.

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium catalysts in cross-coupling reactions with organozinc reagents can yield 2-substituted pyridines . These methods are scalable and can produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The ethoxyethenyl group acts as an electron-donating substituent, directing electrophiles to the meta and para positions of the pyridine ring. Key reactions include:

Electrophile Conditions Product Notes
HNO₃H₂SO₄, 0–5°C3-Nitro-2-(1-ethoxyethenyl)pyridineNitration occurs predominantly at C3.
Cl₂FeCl₃, 80°C3-Chloro-2-(1-ethoxyethenyl)pyridineChlorination favors the C3 position.
SO₃HFuming H₂SO₄, 120°C3-Sulfo-2-(1-ethoxyethenyl)pyridineSulfonation requires harsh conditions.

The ethoxyethenyl group’s resonance effects stabilize intermediate carbocations, enhancing reactivity at the meta position due to steric hindrance at the ortho site .

Nucleophilic Substitution

The pyridine nitrogen participates in nucleophilic displacement reactions:

  • With Grignard Reagents :
    Reaction with RMgX (R = alkyl/aryl) replaces the pyridine nitrogen with an R group, yielding 2-(1-ethoxyethenyl)-N-alkylpyridinium salts. For example:
    C5H4N C OEt CH2+RMgXC5H4N R+MgX OEt CH2\text{C}_5\text{H}_4\text{N C OEt CH}_2+\text{RMgX}\rightarrow \text{C}_5\text{H}_4\text{N R}+\text{MgX OEt CH}_2

    This proceeds via a two-step mechanism involving initial coordination of Mg²⁺ to the nitrogen lone pair .

  • With Amines :
    Secondary amines (e.g., piperidine) displace the ethoxy group under acidic conditions, forming 2-(1-aminoethenyl)pyridine derivatives .

Oxidation Reactions

The compound undergoes oxidation at the ethoxyethenyl group and pyridine ring:

Oxidizing Agent Conditions Product
KMnO₄H₂O, 80°C2-(Carboxyethenyl)pyridine
mCPBACH₂Cl₂, 25°CPyridine N-oxide derivative

Oxidation with peracids (e.g., mCPBA) generates N-oxides, enhancing electrophilicity for subsequent reactions .

Hydrolysis of the Ethoxyethenyl Group

Acid-catalyzed hydrolysis cleaves the ethoxyethenyl moiety:
C5H4N C OEt CH2+HClC5H4N COCH3+EtOH\text{C}_5\text{H}_4\text{N C OEt CH}_2+\text{HCl}\rightarrow \text{C}_5\text{H}_4\text{N COCH}_3+\text{EtOH}

Conditions : 1–10 N HCl, 0–25°C, 2–7 days .
This reaction is critical for generating acetylated intermediates used in flavor and fragrance industries .

Cycloaddition Reactions

The ethoxyethenyl group participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Yield
EthoxyacetyleneTf₂O, CH₂Cl₂, −78°CPyridinium triflate adduct10%
Maleic anhydrideToluene, 110°CFused bicyclic lactone45–60%

The reaction with ethoxyacetylene proceeds via a ketenium intermediate, forming pyridinium salts .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable functionalization:

Reaction Type Catalyst Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acid2-(1-Ethoxyethenyl)-3-arylpyridine
HeckPd(OAc)₂, P(o-tol)₃Styrene2-(1-Ethoxyethenyl)-3-vinylpyridine

These reactions exploit the pyridine ring’s electron-deficient nature, enabling coupling at the C3 position .

Photochemical Reactivity

Under UV light (λ = 254 nm), the ethoxyethenyl group undergoes E→Z isomerization :
 E 2 1 Ethoxyethenyl pyridinehν Z 2 1 Ethoxyethenyl pyridine\text{ E 2 1 Ethoxyethenyl pyridine}\xrightarrow{h\nu}\text{ Z 2 1 Ethoxyethenyl pyridine}

The Z-isomer exhibits enhanced stability due to intramolecular hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural Features of Pyridine Derivatives
Compound Name Substituent(s) on Pyridine Ring Key Functional Groups CAS Number Reference
Pyridine, 2-(1-ethoxyethenyl)- 2-(1-ethoxyethenyl) Ethoxy, ethenyl Not available N/A
Sylvoxime© () 4-(1-ethoxyethenyl) on cyclohexylidene Ethoxyethenyl, hydroxylamine Not listed
2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine () 2-(4-pyridinylethenyl) Ethenyl linker, pyridine 14802-41-6
2-Methyl-5-(1-methylethenyl)pyridine () 2-methyl, 5-(methylethenyl) Methyl, methylethenyl 56057-93-3
2-(3-Pentenyl)pyridine () 3-pentenyl Alkenyl chain 2057-43-4

Key Observations :

  • Ethoxy vs.
  • Conjugation Effects : The ethenyl group in 2-[(1E)-2-(4-pyridinyl)ethenyl]pyridine () enables extended conjugation between pyridine rings, a feature absent in the target compound due to the ethoxy substitution .

Physical and Chemical Properties

Table 2: Estimated Physical Properties Based on Analogs
Property Pyridine, 2-(1-ethoxyethenyl)- (Inferred) 2-Methyl-5-(1-methylethenyl)pyridine () 2-(3-Pentenyl)pyridine ()
Molecular Weight (g/mol) ~163 (estimated) 133.19 147.22
Log Kow (Octanol-Water Partition) ~2.5–3.0 2.8 Not reported
Vapor Pressure (mm Hg @ 20°C) ~0.1–0.5 0.345 Not reported
Solubility Moderate in polar solvents Likely hydrophobic Hydrophobic

Key Observations :

  • The ethoxy group likely reduces hydrophobicity compared to methyl or pentenyl substituents, as seen in and .
  • Vapor pressure may be lower than in due to increased molecular weight and polarity.

Reactivity and Stability

  • This contrasts with electron-withdrawing groups (e.g., nitro or cyano) in other pyridine derivatives.
  • Steric Hindrance : The ethoxyethenyl group introduces moderate steric hindrance, comparable to 2-methyl-5-(methylethenyl)pyridine (), which may influence reaction kinetics .
  • Oxidative Stability : Alkenyl groups (e.g., in and ) are prone to oxidation, but the ethoxy substituent could stabilize the ethenyl moiety through resonance .

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